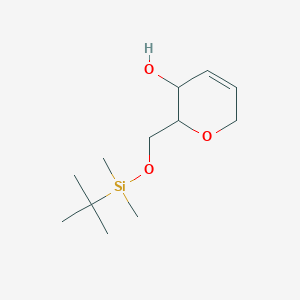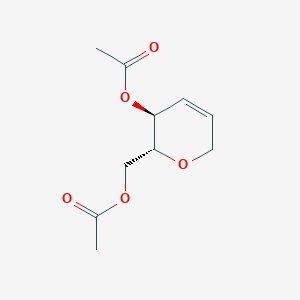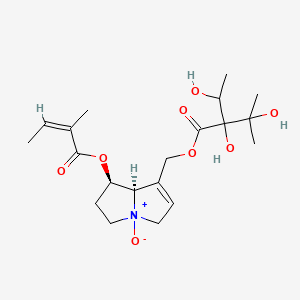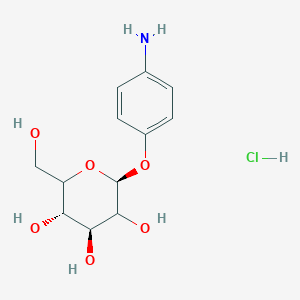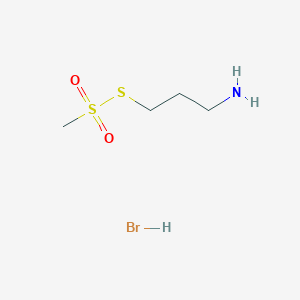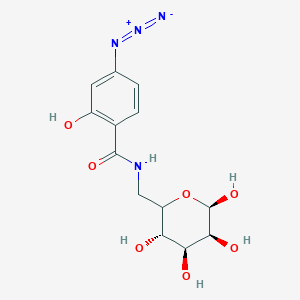
6-Aminopyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol It is a derivative of pyridine, featuring an amino group at the 6th position and a sulfonamide group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 6-aminopyridine with chlorosulfonic acid, followed by neutralization with ammonia . The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Often carried out in an aqueous or organic solvent.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Electrochemical methods have also been explored for the synthesis of sulfonamides, offering an environmentally friendly alternative .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or sulfonamide positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Aminopyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Aminopyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-sulfamoylpyridine
- 6-Methoxy-pyridine-3-sulfonyl chloride
- 5-(Aminomethyl)thiophene-2-sulfonamide
Uniqueness
6-Aminopyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
5718-73-2 |
|---|---|
Fórmula molecular |
C₅H₇N₃O₂S |
Peso molecular |
173.19 |
Sinónimos |
6-Amino-3-pyridinesulfonamide; 2-Amino-5-pyridinesulfonamide; 2-Amino-5-sulfamoylpyridine _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
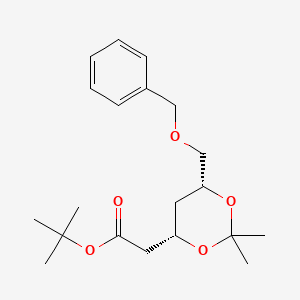
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
